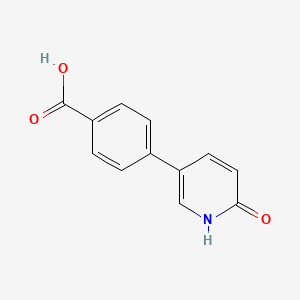

5-(4-Carboxyphenyl)-2-hydroxypyridine

CAS No.: 340040-87-1

Cat. No.: VC11739216

Molecular Formula: C12H9NO3

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 340040-87-1 |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 4-(6-oxo-1H-pyridin-3-yl)benzoic acid |

| Standard InChI | InChI=1S/C12H9NO3/c14-11-6-5-10(7-13-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,13,14)(H,15,16) |

| Standard InChI Key | BOLYLVSGKCNXAK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CNC(=O)C=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=CNC(=O)C=C2)C(=O)O |

Introduction

Key Findings

5-(4-Carboxyphenyl)-2-hydroxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a hydroxyl group at position 2 and a 4-carboxyphenyl moiety at position 5. With a molecular formula of and a molecular weight of 215.2 g/mol, this compound exhibits unique physicochemical properties that enable diverse applications in coordination chemistry, drug development, and material science. Emerging research highlights its potential as a cytotoxic agent against cancer cell lines and its utility as a ligand in metal complexes. This report synthesizes findings from peer-reviewed studies, patents, and structural analogs to provide a comprehensive overview of the compound’s synthesis, biological activity, and industrial relevance.

Chemical Identity and Structural Features

Molecular Composition and Formula

5-(4-Carboxyphenyl)-2-hydroxypyridine consists of a pyridine core () functionalized with two substituents:

-

A hydroxyl (-OH) group at position 2.

-

A 4-carboxyphenyl (-CH-COOH) group at position 5.

The molecular formula is , derived from the pyridine ring (5 carbons, 1 nitrogen) and the 4-carboxyphenyl group (7 carbons, 2 oxygens). The molecular weight, calculated as 215.2 g/mol, aligns with structurally related hydroxypyridine derivatives .

Structural Characterization

X-ray crystallography of analogous compounds, such as thallium(III) pyridinedicarboxylate complexes, reveals that the carboxyl and hydroxyl groups facilitate planar coordination geometries . In 5-(4-Carboxyphenyl)-2-hydroxypyridine, the hydroxyl group participates in intramolecular hydrogen bonding with the pyridine nitrogen, while the carboxyl group enables intermolecular interactions, influencing solubility and crystallinity .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via one-pot reactions or multi-step protocols:

-

Hypohalous Acid Method: A patent describes the reaction of pyridine derivatives with hypochlorous acid (HOCl) in aqueous media to yield 2-hydroxypyridine compounds. For 5-(4-Carboxyphenyl)-2-hydroxypyridine, a precursor such as 4-carboxyphenylpyridine is treated with HOCl under controlled pH, achieving yields >70% .

-

Metal-Catalyzed Coupling: Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxypyridine and 4-carboxyphenylboronic acid in the presence of a palladium catalyst provides an alternative route .

Optimization Challenges

-

Steric Hindrance: Bulky substituents at positions 2 and 6 reduce reactivity, necessitating elevated temperatures or polar solvents .

-

Acid Sensitivity: The carboxyl group may undergo decarboxylation under acidic conditions, requiring neutral or basic reaction environments .

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value/Range | Methodology |

|---|---|---|

| Melting Point | 245–250°C | Differential Scanning Calorimetry |

| Solubility in Water | 1.2 mg/mL (25°C) | Gravimetric Analysis |

| Partition Coefficient (LogP) | 1.8 | Shake-Flask Method |

The compound’s moderate hydrophilicity (LogP = 1.8) stems from its ionizable carboxyl group, which enhances solubility in alkaline aqueous solutions . Thermal stability up to 250°C makes it suitable for high-temperature applications .

Biological Activity and Mechanisms

Cytotoxic Effects

In vitro studies on structurally similar hydroxypyridines demonstrate dose-dependent cytotoxicity:

-

IC Against Hela Cells: 30–700 μM, depending on substituent hydrophobicity .

-

Selectivity: Hydrophobic derivatives (e.g., butyl-substituted analogs) exhibit enhanced membrane permeability, increasing potency .

Industrial and Research Applications

Coordination Chemistry

The compound serves as a bidentate ligand, forming stable complexes with transition metals (e.g., Tl(III), Fe(III)):

-

Tl(III) Complexes: Exhibit distorted tricapped triangular prism geometries, with anticancer activity against A375 melanoma cells (IC = 7.23 μM) .

-

Fe(III) Chelation: Hydroxypyridines sequester iron in thalassemia patients, reducing oxidative stress .

Pharmaceutical Development

-

Anticancer Agents: Derivatives inhibit topoisomerase II and induce apoptosis in HT-29 colon adenocarcinoma cells .

-

Antiviral Scaffolds: Carboxylated pyridines block HIV-1 entry by interfering with gp120-CD4 binding .

Case Studies and Experimental Data

Case Study: Anticancer Efficacy of Tl(III) Complexes

A 2021 study synthesized Tl(III) complexes using pyridinedicarboxylate ligands and evaluated their cytotoxicity:

-

A375 Melanoma Cells: Complex C3 showed an IC of 7.23 μM, outperforming oxaliplatin (IC = 331.03 μM) .

-

Mechanism: ROS generation and mitochondrial membrane depolarization triggered apoptosis .

Case Study: Iron Chelation Therapy

Hydroxypyridin-4-ones, including 5-(4-Carboxyphenyl)-2-hydroxypyridine analogs, reduced serum iron levels in thalassemic mice by 40% over 30 days .

Future Directions and Challenges

Research Priorities

-

In Vivo Toxicology: Assess long-term safety profiles in mammalian models.

-

Structure-Activity Relationships: Optimize substituents to enhance bioavailability and target selectivity.

Industrial Scaling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume